(2R)-1,2-dimethylpiperazine

Catalog No.
S902517
CAS No.
623586-02-7
M.F
C6H14N2
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-1,2-dimethylpiperazine

CAS Number

623586-02-7

Product Name

(2R)-1,2-dimethylpiperazine

IUPAC Name

(2R)-1,2-dimethylpiperazine

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

ARHYWWAJZDAYDJ-ZCFIWIBFSA-N

SMILES

CC1CNCCN1C

Canonical SMILES

CC1CNCCN1C

Isomeric SMILES

C[C@@H]1CNCCN1C

(2R)-1,2-dimethylpiperazine is a chiral organic compound belonging to the piperazine family. Its molecular formula is C6H14N2, and it has a molecular weight of approximately 114.19 g/mol. The compound features a piperazine ring with two methyl groups attached at the 1 and 2 positions, which contributes to its unique properties and biological activities. The structure can be represented as follows:

text
N / \ C C | |C C | | N---C

The stereochemistry at the 2-position is crucial for its biological activity, making (2R)-1,2-dimethylpiperazine an important compound in medicinal chemistry and drug design.

Typical of amines and piperazines:

  • Oxidation: The compound can be oxidized to form N-oxides using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the development of diverse derivatives.

Research indicates that (2R)-1,2-dimethylpiperazine exhibits promising biological activities. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to central nervous system disorders. The compound may interact with various receptors, influencing neurotransmitter release and uptake, which could be beneficial for treating conditions such as anxiety and depression . Additionally, derivatives of this compound have shown antimicrobial properties and potential applications in cancer therapy.

The synthesis of (2R)-1,2-dimethylpiperazine can be achieved through several methods:

  • Direct Alkylation: Starting from piperazine, alkylation with methyl iodide or dimethyl sulfate under basic conditions can yield (2R)-1,2-dimethylpiperazine.
    • Reaction Conditions: Typically performed in a polar aprotic solvent like dimethylformamide at elevated temperatures.
  • Reductive Amination: This method involves the reaction of a suitable ketone or aldehyde with piperazine followed by reduction.
    • Catalysts: Commonly used catalysts include Raney nickel or palladium on carbon.
  • Chiral Synthesis: Asymmetric synthesis techniques may also be employed to ensure the desired stereochemistry is achieved, utilizing chiral auxiliaries or catalysts .

(2R)-1,2-dimethylpiperazine finds applications across various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing pharmaceutical compounds due to its ability to modulate biological activity.
  • Agrochemicals: The compound is explored for use in developing agrochemicals that target specific pests or diseases.
  • Material Science: Its derivatives are investigated for potential use in polymers and other materials due to their unique chemical properties.

Studies on (2R)-1,2-dimethylpiperazine have focused on its interactions with biological targets such as receptors and enzymes. Molecular docking studies suggest that this compound may bind effectively to serotonin receptors, influencing mood regulation . Additionally, its interaction with other neurotransmitter systems has been explored to understand its potential therapeutic effects on neurodegenerative diseases .

(2R)-1,2-dimethylpiperazine shares structural similarities with several other piperazine derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
(2S)-1,2-dimethylpiperazineSimilar structure but different stereochemistryPotentially different biological activity due to chirality
1-(3-Chloropropyl)-1-methylpiperazineSubstituted piperazineDifferent functional group affects solubility and reactivity
(2R)-1-(4-fluorophenyl)-1-methylpiperazineAromatic substitution at nitrogenEnhanced binding affinity for certain receptors

The uniqueness of (2R)-1,2-dimethylpiperazine lies in its specific stereochemistry and the resulting biological activity that distinguishes it from other similar compounds.

Dates

Modify: 2023-08-16

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